molecular formula C13H8F5NO B3031924 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine CAS No. 867288-01-5

3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Cat. No.: B3031924
CAS No.: 867288-01-5
M. Wt: 289.20
InChI Key: GHLDGBAIHVKXQA-UHFFFAOYSA-N
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Description

3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine and trifluoromethoxy groups in the structure imparts unique chemical properties, making it a valuable compound in various scientific research applications .

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme involved in the de novo pyrimidine biosynthesis pathway . This interaction can lead to the inhibition of the enzyme, affecting the overall pyrimidine biosynthesis process. Additionally, the compound’s fluorine atoms and trifluoromethoxy group contribute to its high affinity for binding with specific proteins, enhancing its biochemical activity.

Cellular Effects

The effects of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dihydroorotate dehydrogenase can lead to alterations in the pyrimidine biosynthesis pathway, impacting cell proliferation and survival . Furthermore, the compound’s ability to bind with specific proteins can result in changes in gene expression, affecting various cellular processes such as apoptosis, differentiation, and immune response.

Molecular Mechanism

The molecular mechanism of action of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the inhibition of dihydroorotate dehydrogenase, which leads to a decrease in pyrimidine biosynthesis . This inhibition is facilitated by the compound’s high affinity for the enzyme’s active site, resulting in competitive inhibition. Additionally, the compound’s interaction with specific proteins can lead to changes in their conformation and activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the pyrimidine biosynthesis pathway, where the compound inhibits dihydroorotate dehydrogenase . This inhibition affects the overall metabolic flux, leading to changes in metabolite levels and cellular energy balance. Additionally, the compound’s interaction with other enzymes can influence secondary metabolic pathways, further impacting cellular metabolism and function.

Transport and Distribution

The transport and distribution of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical activity . The compound’s fluorine atoms and trifluoromethoxy group contribute to its high affinity for binding proteins, promoting efficient transport and distribution. Additionally, the compound’s lipophilic nature allows it to cross cellular membranes, further influencing its intracellular localization and activity.

Subcellular Localization

The subcellular localization of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its interaction with dihydroorotate dehydrogenase localizes it to the mitochondria, where it exerts its inhibitory effects. Additionally, the compound’s binding with specific proteins can influence its localization to other subcellular compartments, further modulating its biochemical activity and cellular effects.

Chemical Reactions Analysis

3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-10-5-8(6-11(15)12(10)19)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLDGBAIHVKXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C(=C2)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197260
Record name 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867288-01-5
Record name 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867288-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound (0.812 g) was prepared from 2,6-difluoro-4-bromo aniline (1 g, 4.8 mmol) and 3-(trifluoromethoxy)phenylboronic acid (1.28 g, 6.24 mmol) as a colourless liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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